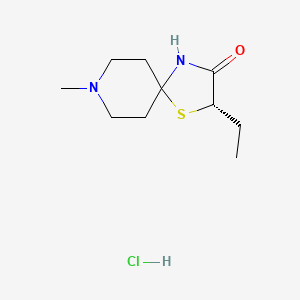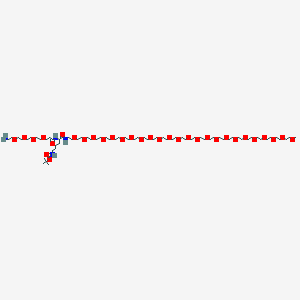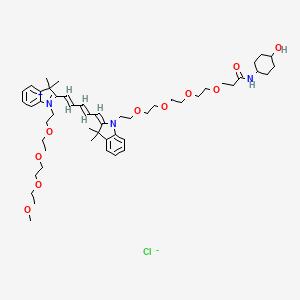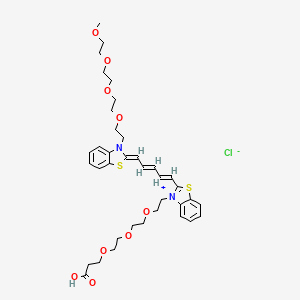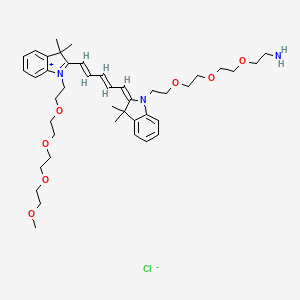
NRT-870-59
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NRT-870-59 is a the first potent and selective small molecule inhibitor for PTP4A3 versus PTP4A2, not inhibiting CDC25B at concentrations less than 1μM.
Aplicaciones Científicas De Investigación
Neutron Radiography in Ancient Arts : A study by Masuzawa et al. (1987) demonstrated the application of neutron radiography testing (NRT) to various ancient relics, highlighting its effectiveness in identifying unobserved organic objects in bronze fine arts (Masuzawa et al., 1987).
Educational Research Standards : Thomas, Pedersen, and Finson (2001) validated the Draw-A-Science-Teacher-Test Checklist (DASTT-C), emphasizing the importance of hands-on and inquiry-based science learning as advocated by the National Science Education Standards (Thomas, Pedersen, & Finson, 2001).
Noise Radar Technology in Science : Research by Lukin (1998) focused on the development of noise radar technology (NRT) for the millimeter waveband, highlighting its applications in electronic systems and radar technology (Lukin, 1998).
Primary Radiation Damage in Materials : Nordlund et al. (2018) reviewed the primary radiation damage in materials, discussing the Norgett-Robinson-Torrens (NRT) displacements per atom model and its implications across various materials (Nordlund et al., 2018).
Personnel Dosimetry Using Thermoluminescent Dosimeters : Cusimano and Cipperley (1968) developed a dosimetry system at the National Reactor Testing Station (NRTS) using thermoluminescence, which has applications in monitoring personnel exposed to radiation (Cusimano & Cipperley, 1968).
Propiedades
Fórmula molecular |
C14H10N2O2S |
|---|---|
Peso molecular |
270.306 |
Nombre IUPAC |
7-Imino-5-methyl-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione |
InChI |
InChI=1S/C14H10N2O2S/c1-16-13(17)9-7-10(8-5-3-2-4-6-8)19-12(9)11(15)14(16)18/h2-7,15H,1H3 |
Clave InChI |
IGPZTAJCUQIMOK-UHFFFAOYSA-N |
SMILES |
O=C1C(C=C(C2=CC=CC=C2)S3)=C3C(C(N1C)=O)=N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NRT-870-59 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1193235.png)
